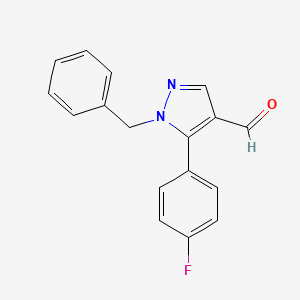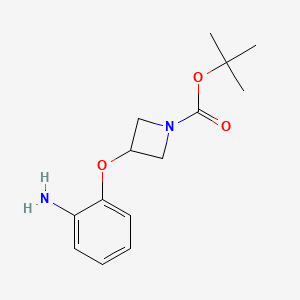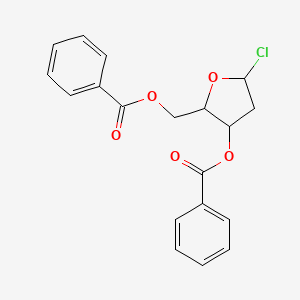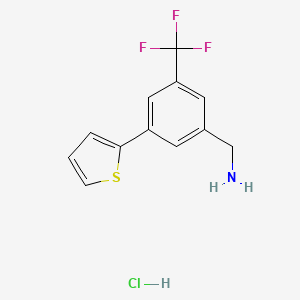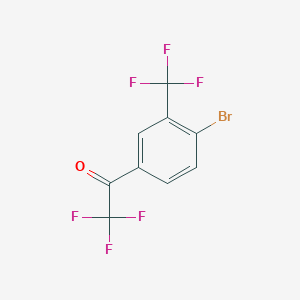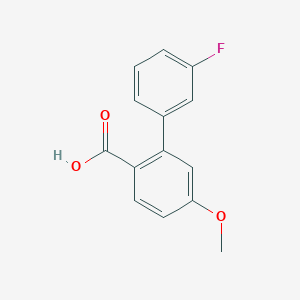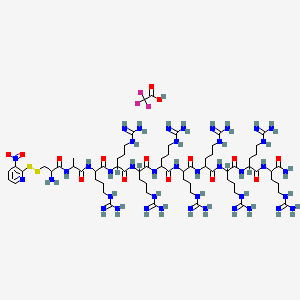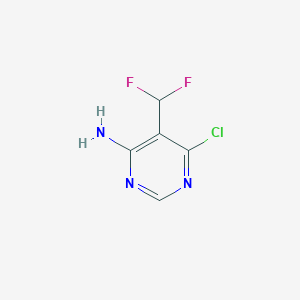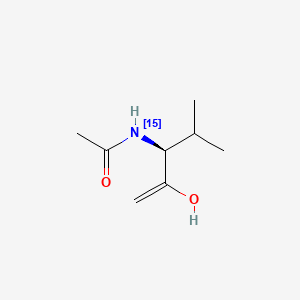
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps:
-
Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
-
Introduction of Fluorine Atoms: : The difluoro substituents can be introduced via electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used under controlled conditions to achieve selective fluorination.
-
Esterification: : The carboxylate group is typically introduced through esterification reactions. This involves reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
-
Methylation: : The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
-
Substitution: : The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms. This can be achieved under mild conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, Aldehydes
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
科学的研究の応用
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in diseases.
-
Materials Science: : Its properties can be exploited in the development of organic semiconductors or as a building block for more complex materials with specific electronic properties.
-
Biological Studies: : The compound can be used as a probe to study biological pathways, particularly those involving fluorinated organic molecules.
-
Industrial Applications: : It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism by which Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate exerts its effects depends on its application:
-
Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is often mediated through interactions with key amino acid residues in the enzyme’s active site.
-
Receptor Binding: : In medicinal applications, it may interact with specific receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 4,7-difluoro-1-benzofuran-2-carboxylate: Similar structure but different fluorine substitution pattern, leading to different chemical and biological properties.
Ethyl benzofuran-3-carboxylate: Lacks fluorine and methyl groups, resulting in different reactivity and applications.
特性
分子式 |
C12H10F2O3 |
|---|---|
分子量 |
240.20 g/mol |
IUPAC名 |
ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10F2O3/c1-3-16-12(15)11-6(2)10-8(14)4-7(13)5-9(10)17-11/h4-5H,3H2,1-2H3 |
InChIキー |
LALNOPZIBCDCSK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
